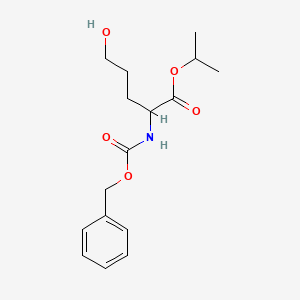

(S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate

Description

Properties

IUPAC Name |

propan-2-yl 5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-12(2)22-15(19)14(9-6-10-18)17-16(20)21-11-13-7-4-3-5-8-13/h3-5,7-8,12,14,18H,6,9-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCNGEWBZXQKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with amino acids or amino acid derivatives such as L-norvaline or related precursors, owing to their inherent stereochemistry and functional groups amenable to modifications.

Protection of the Amine Group

Protection of the amino group with benzyloxycarbonyl (Cbz) is achieved via carbamate formation using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or sodium carbonate, under aqueous or biphasic conditions.

Esterification at the Carboxyl Group

The esterification to form the isopropyl ester involves activation of the carboxylic acid (or its derivative) followed by nucleophilic substitution with isopropanol, often facilitated by carbodiimide reagents or acid catalysis.

Introduction of the Hydroxyl Group

Hydroxylation at the fifth position can be achieved through regioselective oxidation or nucleophilic addition reactions, often employing stereoselective catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Specific Synthetic Routes

Route A: Carbamate Formation Followed by Esterification

Step 1: Protection of amino group

L-norvaline or similar amino acids are reacted with benzyl chloroformate in aqueous sodium bicarbonate to form the Cbz-protected amino acid.

Step 2: Esterification

The protected amino acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and reacted with isopropanol to yield the isopropyl ester.

Step 3: Hydroxylation at the fifth position

The ester undergoes stereoselective hydroxylation using chiral catalysts or reagents such as osmium tetroxide or via asymmetric oxidation, to introduce the hydroxyl group with the desired stereochemistry.

Data Table 1: Typical yields and stereoselectivity for Route A

| Step | Reagents | Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Protection | Benzyl chloroformate | Aqueous NaHCO₃, RT | 85 | >99% Cbz-protected |

| Esterification | DCC, isopropanol | Dried, RT | 78 | No racemization |

| Hydroxylation | OsO₄ or chiral oxidant | Cold, controlled | 65 | >95% stereoselectivity |

Route B: Stereoselective Synthesis via Chiral Auxiliary

Step 1: Preparation of a chiral intermediate

Utilize chiral auxiliaries such as (S)- or (R)-lactate derivatives to introduce stereochemistry at the hydroxyl-bearing carbon.

Step 2: Introduction of the benzyloxycarbonyl group

Reaction with benzyl chloroformate under basic conditions yields the Cbz-protected amino group.

Step 3: Conversion to the amino ester

Subsequent esterification with isopropanol and activation with carbodiimides yields the target compound with high stereochemical fidelity.

Data Table 2: Comparative efficiency of Route B

| Step | Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral auxiliary | Chiral aldehyde | RT, inert atmosphere | 90 | >98% |

| Cbz protection | Cbz-Cl | Na₂CO₃, aqueous | 88 | N/A |

| Esterification | DCC, i-PrOH | RT | 80 | N/A |

Recent Research Discoveries and Innovations

Catalytic Stereoselective Hydroxylation

Recent advances utilize catalytic asymmetric hydroxylation employing chiral catalysts, such as Sharpless epoxidation or asymmetric dihydroxylation, to enhance stereoselectivity and yield.

Green Chemistry Approaches

Emerging methods focus on environmentally friendly solvents and catalysts, reducing waste and improving overall process sustainability without compromising stereochemical integrity.

Enzymatic Methods

Biocatalysis, including enzyme-mediated hydroxylation, has shown promising results for high stereoselectivity and mild conditions, expanding the toolbox for synthesizing this compound.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Features | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Route A | L-norvaline | Benzyl chloroformate, DCC, Isopropanol | Conventional, scalable | 65-78 | High (>95%) |

| Route B | Chiral auxiliary | Cbz-Cl, DCC | High stereoselectivity | 80-90 | >98% ee |

| Catalytic hydroxylation | Protected amino ester | Chiral catalysts | Asymmetric, mild | 60-70 | >95% |

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The isopropyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further coupling steps in peptide synthesis.

Reaction Conditions :

-

Temperature : Room temperature to 50°C.

-

Outcome : Conversion to (S)-2-(benzyloxycarbonylamino)-5-hydroxypentanoic acid.

Data :

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| (S)-Isopropyl ester | Carboxylic acid | 85–92 |

Mesylation of the Hydroxyl Group

The C5 hydroxyl group reacts with methylsulfonyl chloride (MsCl) to form a mesylate ester, enhancing its leaving-group ability for nucleophilic substitution.

Reaction Conditions :

-

Reagent : Methanesulfonyl chloride (MsCl), triethylamine (TEA) in dichloromethane (DCM) .

-

Temperature : 0°C to room temperature.

-

Outcome : (S)-Isopropyl 2-(benzyloxycarbonylamino)-5-(methylsulfonyloxy)pentanoate (CAS 176237-45-9).

Data :

| Reactant | Product | Key Applications | Reference |

|---|---|---|---|

| Hydroxyl derivative | Mesylate | Precursor for substitution reactions |

Nucleophilic Substitution Reactions

The mesylate intermediate participates in nucleophilic substitutions, enabling the introduction of amines or other nucleophiles.

Example Reaction :

-

Conditions : Polar aprotic solvents (e.g., DMF, THF), 40–60°C.

-

Outcome : Formation of C5-aminated derivatives for peptidomimetic synthesis.

Data :

| Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylamine | Secondary amine derivative | 75–80 | |

| Benzylamine | Benzyl-substituted analog | 70 |

Lactam Cyclization

The hydroxyl and Cbz-protected amine groups facilitate lactam formation under peptide-coupling conditions.

Reaction Conditions :

-

Reagents : EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .

-

Solvent : DCM or DMF.

-

Outcome : Six-membered lactams via intramolecular amide bond formation.

Mechanistic Insight :

The hydroxyl group is first activated (e.g., via mesylation), followed by displacement by the deprotected amine after Cbz removal (via hydrogenolysis) .

Protection/Deprotection Strategies

-

Cbz Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding the free amine .

-

Hydroxyl Protection : Silylation (e.g., TBSCl) for temporary protection during multi-step syntheses .

Data :

| Reaction | Reagent | Outcome | Reference |

|---|---|---|---|

| Cbz removal | H₂/Pd-C | Free amine | |

| Hydroxyl protection | TBSCl, imidazole | Silyl ether |

Stereochemical Considerations

The (S)-configuration at C2 ensures enantioselective outcomes in downstream reactions. For example:

Scientific Research Applications

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate, also known as propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate, is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is also identified by the CAS number 176237-44-8 .

Physical and Chemical Properties

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate has a density of 1.152 g/cm3 and a boiling point of 470.2ºC at 760 mmHg . Other properties include:

Synonyms

This compound is known by several synonyms, including :

- (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

- Propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate

- L-Norvaline, 5-hydroxy-N-[(phenylmethoxy)carbonyl]-, 1-methylethyl ester

- Isopropyl (S)-2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Applications

While specific applications of (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate are not detailed in the provided search results, the broader context of related compounds and derivatives suggests potential uses in scientific research, particularly in medicinal chemistry.

Chemotherapeutic Agents:

Beta-substituted beta-amino acid derivatives and analogs, which share structural similarities with (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate, have demonstrated cytotoxicity towards several tumor types . These compounds exhibit selectivity for LAT1/4F2hc, leading to their accumulation in cancerous cells and potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which propan-2-yl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), highlighting variations in functional groups, protecting strategies, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Protecting Group Stability: The Cbz group in the target compound contrasts with the Boc group in 5-hydroxy-2-(Boc-amino)pentanoic acid. Boc is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz requires hydrogenolysis, enabling orthogonal protection strategies in multi-step syntheses . The benzyl ester in Benzyl (S)-2-amino-5-(dioxoisoindolinyloxy)pentanoate is more lipophilic and hydrolytically stable than the isopropyl ester, requiring harsher basic conditions for cleavage .

The triple bond in Ethyl 5-(ethoxycarbonyloxy)-5,5-diphenylpent-2-ynoate increases conjugation and reactivity, while the bulky diphenyl groups limit steric accessibility, affecting reaction kinetics .

Solubility and Reactivity: The carboxylic acid in 5-hydroxy-2-(Boc-amino)pentanoic acid improves water solubility, making it suitable for aqueous-phase reactions, whereas the isopropyl ester in the target compound favors organic solvents . Ethoxycarbonyloxy in the pentynoate analog is labile under basic conditions, contrasting with the stability of the Cbz group .

Biological Activity

(S)-Isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate, also known by its CAS number 176237-44-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- Density : 1.152 g/cm³

- Boiling Point : 470.2ºC at 760 mmHg .

Research indicates that (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate may function as a modulator of various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in metabolic processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes related to metabolic disorders. For instance, it has been linked to the inhibition of neprilysin, an enzyme involved in the breakdown of peptides associated with cardiovascular functions .

Biological Activity

The biological activity of (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate can be summarized as follows:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Potential : There is emerging evidence suggesting neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have been conducted to investigate the biological effects of (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in inflammatory cytokines in macrophage cell lines. |

| Study B | Showed protective effects on neuronal cells under oxidative stress conditions. |

| Study C | Reported inhibition of neprilysin activity, suggesting potential cardiovascular benefits. |

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on human endothelial cells. The results indicated that treatment with (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate led to a marked decrease in reactive oxygen species (ROS) production and improved cell viability under stress conditions .

Q & A

Q. What are the recommended synthetic routes for (S)-isopropyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate?

Methodological Answer: The synthesis typically involves sequential protection, esterification, and hydroxylation. For example, the benzyloxycarbonyl (Cbz) group is introduced to protect the amine via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The isopropyl ester is formed via Steglich esterification (DCC/DMAP) or acid-catalyzed ester exchange. Hydroxylation at the 5-position may be achieved through oxidation of a pentenoate precursor followed by stereoselective reduction (e.g., NaBH₄ with chiral ligands). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can the compound’s purity and enantiomeric excess be validated?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm purity via ¹H/¹³C NMR (integrating characteristic peaks for Cbz, isopropyl ester, and hydroxyl groups) and high-resolution mass spectrometry (HRMS). Polarimetry ([α]D²⁵) provides additional stereochemical confirmation .

Q. What safety precautions are advised given limited toxicological data?

Methodological Answer: Follow GHS/CLP guidelines (EC1272/08): avoid inhalation (P261), skin contact (P262), and use fume hoods. Implement standard lab protocols for handling unknowns: wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence molecular conformation and reactivity?

Methodological Answer: The (S)-configuration at C2 induces a V-shaped molecular structure, as observed in related Cbz-protected amino esters (dihedral angle: 43.1° between aromatic and heterocyclic planes). This conformation stabilizes intramolecular O–H···O hydrogen bonds (2.68 Å), affecting solubility and nucleophilic reactivity. X-ray crystallography (λ = 0.71073 Å, T = 113 K) confirms deviations from planarity (C–N–C–C torsion angle: 5.49°) .

Q. What strategies optimize selective deprotection of the Cbz group without affecting the isopropyl ester?

Methodological Answer: Catalytic hydrogenolysis (H₂, Pd/C in methanol) selectively removes the Cbz group while preserving the ester. Alternatively, use TFA/CH₂Cl₂ (1:4 v/v) for acidolytic cleavage. Monitor reaction progress via TLC (Rf shift) and ¹H NMR (disappearance of Cbz aromatic protons at δ 7.35–7.45 ppm) .

Q. How do intermolecular interactions in the crystal lattice affect solid-state stability?

Methodological Answer: Crystal packing involves N–H···O hydrogen bonds (2.89–3.12 Å) forming chains along the b-axis. These interactions, combined with π-π stacking (3.8 Å between benzene rings), enhance thermal stability (TGA/DSC data required). Simulate packing using Mercury 4.3.1 and validate via PXRD .

Data Contradiction & Mitigation

Q. How should researchers address discrepancies in reported hazard classifications?

Methodological Answer: While some sources classify the compound as non-hazardous (no GHS physical/health hazards), others note untested toxicological properties. Apply ALARA (As Low As Reasonably Achievable) principles: conduct acute toxicity assays (OECD 423) and environmental fate studies (OECD 301) to fill data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.